Tert-butyl (r)-2-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

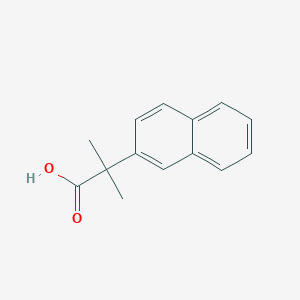

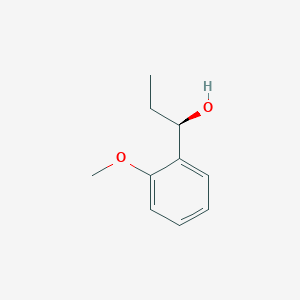

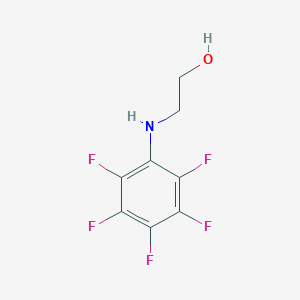

Tert-butyl ®-2-piperidinecarboxylate, also known as ®-3-tert-Butoxycarbonylaminopiperidine, is a compound with the empirical formula C10H20N2O2 . It is a chiral catalyst and ligand, and its molecular weight is 200.28 .

Physical And Chemical Properties Analysis

Tert-butyl ®-2-piperidinecarboxylate is a solid substance . It has an optical activity of [α]22/D +3.2°, c = 0.5 in DMF . Its melting point is between 116-121 °C, and it should be stored at a temperature between 2-8°C .

科学的研究の応用

1. Biopharmaceutical Formulations

Specific Scientific Field

Biopharmaceuticals are complex protein-based drugs used for therapeutic purposes. This field encompasses drug development, formulation, and stability assessment.

Tert-butyl ®-2-piperidinecarboxylate

has been investigated for its impact on biopharmaceutical formulations. Specifically, it is used during the lyophilization (freeze-drying) process. Lyophilization is a common method for preserving protein-based drugs, as it enhances their stability and extends shelf life.

Experimental Procedures

Results and Outcomes

Both experiments and simulations revealed that tert-butyl ®-2-piperidinecarboxylate had a detrimental impact on protein recovery. No combination of excipients yielded satisfactory recovery when the organic solvent was present within the formulation. Simulations suggested that the denaturing effect of tert-butyl ®-2-piperidinecarboxylate was related to its propensity to accumulate near positively charged residues on the protein surface .

2. Asymmetric N-Heterocycle Synthesis

Specific Scientific Field

Organic synthesis and asymmetric catalysis.

Tert-butyl ®-2-piperidinecarboxylate

is used as a chiral auxiliary in the synthesis of N-heterocycles via sulfinimines. Chiral sulfinamides play a crucial role in achieving stereoselective synthesis of amines and their derivatives.

Experimental Procedures

Results and Outcomes

The use of tert-butyl ®-2-piperidinecarboxylate in this context enables the synthesis of enantiomerically enriched N-heterocycles, which have applications in drug discovery and materials science .

3. Fluorinated Phenyl tert-Butyl Nitroxides

Specific Scientific Field

Organic chemistry and radical chemistry.

Tert-butyl ®-2-piperidinecarboxylate

is involved in the preparation of tert-butyl aryl nitroxides. These nitroxides are valuable radicals used in various chemical processes.

Experimental Procedures

Results and Outcomes

This synthetic approach provides access to fluorinated phenyl tert-butyl nitroxides, which find applications in radical reactions, spin labeling, and materials chemistry .

特性

IUPAC Name |

tert-butyl (2R)-piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (r)-2-piperidinecarboxylate | |

CAS RN |

140646-13-5 |

Source

|

| Record name | tert-butyl (2R)-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)